4,5-Diphenyl-1,2,3-thiadiazole

Vue d'ensemble

Description

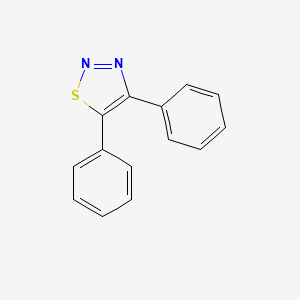

4,5-Diphenyl-1,2,3-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two phenyl groups attached at the 4 and 5 positions. This compound is part of the thiadiazole family, known for its diverse biological and chemical properties.

Mécanisme D'action

Target of Action

The primary targets of 4,5-Diphenyl-1,2,3-thiadiazole are the CYP450 enzymes, specifically CYP2B4 and CYP1A2 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

This compound interacts with its targets by selectively inhibiting the CYP450 enzymes CYP2B4 and CYP1A2 . This inhibition disrupts the normal metabolic processes carried out by these enzymes, leading to changes in the metabolism of certain substances within the body .

Biochemical Pathways

The inhibition of CYP450 enzymes by this compound affects various biochemical pathways. These enzymes are involved in the metabolism of a wide range of substances, including drugs and toxins . By inhibiting these enzymes, this compound can alter the metabolic pathways of these substances, potentially leading to changes in their effects on the body .

Pharmacokinetics

Due to its mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific substances being metabolized by the inhibited CYP450 enzymes. By inhibiting these enzymes, this compound can alter the metabolic fate of these substances, potentially leading to changes in their biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to cross cell membranes and interact with its targets . Additionally, factors such as temperature and the presence of other substances can also influence the action of this compound .

Analyse Biochimique

Biochemical Properties

4,5-Diphenyl-1,2,3-thiadiazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, it has been shown to selectively inhibit the cytochrome P450 enzymes CYP2B4 and CYP1A2 at concentrations of up to 100 µM . These interactions are significant because cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can modulate metabolic pathways and influence the biotransformation of drugs and other substances.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, thiadiazole derivatives, including this compound, have demonstrated anticancer activities by affecting the proliferation and survival of cancer cells . These compounds can induce apoptosis and inhibit cell growth, thereby influencing cellular functions and contributing to their potential as therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s structure allows it to interact with the active sites of enzymes, leading to enzyme inhibition. For example, its inhibition of cytochrome P450 enzymes is attributed to its binding to the heme group of these enzymes, thereby preventing their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and other organ-specific toxicities . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s inhibition of cytochrome P450 enzymes, such as CYP2B4 and CYP1A2, affects the metabolism of other substrates processed by these enzymes . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cellular membranes and reach its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with cytochrome P450 enzymes occurs in the endoplasmic reticulum, where these enzymes are predominantly located. This localization is essential for the compound’s ability to modulate enzyme activity and influence metabolic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,5-Diphenyl-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the cyclization of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction typically requires heating and results in the formation of the thiadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Diphenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring itself.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiadiazole ring .

Applications De Recherche Scientifique

4,5-Diphenyl-1,2,3-thiadiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Comparaison Avec Des Composés Similaires

1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different substitution patterns.

1,2,4-Triazole: A structurally related compound with a nitrogen atom replacing the sulfur in the ring, known for its antifungal properties.

Benzothiazole: Contains a fused benzene and thiazole ring, widely used in the synthesis of dyes and pharmaceuticals.

Uniqueness: 4,5-Diphenyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for research and industrial use .

Activité Biologique

4,5-Diphenyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

This compound has a molecular weight of 238.3 g/mol and is characterized by a thiadiazole ring system that contributes to its biological activity. The compound exhibits CYP450 inhibitory properties, which may play a role in its pharmacological effects .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. The results showed that this compound displayed moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically:

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| This compound | S. aureus | 80% |

| This compound | E. coli | 76% |

| This compound | Candida albicans | 70% |

These findings suggest that the presence of specific substituents on the thiadiazole ring can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that this compound significantly reduced inflammation markers in cell lines. One study reported that derivatives with phenyl substitutions exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts:

| Compound | Inhibition of Inflammation (%) |

|---|---|

| This compound | 85% |

| Control (Cisplatin) | 40% |

This suggests that structural modifications can lead to improved therapeutic potentials in inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it was tested against several cancer cell lines including HT-29 (colorectal cancer) and T47D (breast cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to or lower than standard chemotherapeutic agents:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 | 15 |

| T47D | 10 |

| Cisplatin | 20 |

These results indicate that the compound could serve as a potential lead in anticancer drug development .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is often influenced by their chemical structure. Substituents at various positions on the thiadiazole ring can significantly alter their pharmacological profiles. For instance:

- Electron-donating groups (e.g., -OH or -NH2) at the phenyl rings enhance antimicrobial and anticancer activities.

- Halogen substitutions have been shown to improve potency against specific pathogens.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Antimicrobial Efficacy : A study involving patients with bacterial infections demonstrated significant improvement when treated with thiadiazole derivatives.

- Cancer Treatment : Clinical trials showed promising results in using this compound as an adjunct therapy for patients undergoing chemotherapy.

Propriétés

IUPAC Name |

4,5-diphenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGVWLHVMVQIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277482 | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5393-99-7 | |

| Record name | 4,2,3-thiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary photochemical reactions of 4,5-Diphenyl-1,2,3-thiadiazole?

A1: Upon exposure to UV light (λex = 266 nm), this compound undergoes rapid nitrogen extrusion within picoseconds, leading to the formation of two key intermediates: thiirene and thioketene. [] Interestingly, the phenyl substituents on the thiirene structure contribute to its unexpected stability in solution. Over a longer timescale (milliseconds), these thiirene species engage in intermolecular reactions, primarily dimerization with thioketene complexes, ultimately yielding 1,3-dithiole derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.